2-bromo-5-methoxy-N-methylpyridin-3-amine is an organic compound with the molecular formula C10H11BrN2O. This compound features a pyridine ring substituted with a bromo and methoxy group, as well as a methylamino group. It is classified under the category of substituted pyridines, which are significant in medicinal chemistry due to their diverse biological activities.
2-bromo-5-methoxy-N-methylpyridin-3-amine falls into several classifications:
The synthesis of 2-bromo-5-methoxy-N-methylpyridin-3-amine can be approached through several methods. A common method involves the bromination of 5-methoxy-N-methylpyridin-3-amine using bromine or a brominating agent.
The molecular structure of 2-bromo-5-methoxy-N-methylpyridin-3-amine features:
Key structural data includes:
The three-dimensional structure can be visualized using molecular modeling software, which aids in understanding its spatial configuration and potential interactions with biological targets.
2-bromo-5-methoxy-N-methylpyridin-3-amine can participate in various chemical reactions due to its functional groups:
For instance, in nucleophilic substitution reactions, a nucleophile can replace the bromine atom, leading to new derivatives that may have different biological activities or properties.
The mechanism of action for compounds like 2-bromo-5-methoxy-N-methylpyridin-3-amine often involves interaction with specific biological targets, such as enzymes or receptors.
Research indicates that substituted pyridines can act as inhibitors or modulators in various biochemical pathways, potentially affecting neurotransmitter systems or cellular signaling pathways.
Relevant data from chemical databases highlight these properties, which are crucial for understanding its behavior in different environments and applications.
2-bromo-5-methoxy-N-methylpyridin-3-amine has potential applications in:
The exploration of this compound's biological activity could lead to new therapeutic agents or contribute to existing drug discovery efforts.
Halogenated pyridines serve as critical intermediates in modern drug synthesis due to their versatile reactivity and favorable pharmacokinetic properties. The presence of bromine enables key cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings, which allow efficient introduction of complex pharmacophores. Recent studies demonstrate that brominated pyridine derivatives exhibit remarkable biological activities: Pyrazolo[1,5-a]pyridine-3-carboxamide analogs show exceptional anti-tubercular activity against multidrug-resistant strains (MIC: 0.004–0.028 μg/mL against H37Rv), outperforming isoniazid by 14–102 times [3]. Additionally, dihydropyridine derivatives bearing bromo substituents demonstrate potent α-glucosidase inhibition (IC₅₀ = 2.31 ± 0.09 μM), crucial for developing antidiabetic therapeutics [3]. The bromine atom also enhances binding affinity through halogen bonding with biological targets, particularly oxygen atoms in enzyme active sites, contributing to improved target engagement and selectivity profiles compared to non-halogenated analogs.
The methoxy group at the 5-position significantly influences the compound's physicochemical properties and target interactions. This substituent enhances membrane permeability through moderate lipophilicity (logP ≈ 2–3) while providing metabolic stability by protecting against oxidative degradation. In gamma-secretase modulators (GSMs), methoxypyridine motifs dramatically improve aqueous solubility while maintaining blood-brain barrier (BBB) penetration capabilities, essential for central nervous system targets [4]. The N-methyl group on the amine functionality serves dual purposes: It prevents undesired metabolic oxidation that commonly occurs with primary amines while reducing intermolecular hydrogen bonding, thereby enhancing passive diffusion across biological membranes. This strategic methylation also influences the conformational orientation of the molecule when bound to biological targets, as evidenced by the superior in vivo efficacy of methylated pyridine derivatives in reducing Aβ42 levels in Alzheimer's disease models compared to non-methylated counterparts [4].
Despite promising applications, significant knowledge gaps persist regarding 2-bromo-5-methoxy-N-methylpyridin-3-amine. Systematic studies on structure-activity relationships (SAR) remain limited, particularly regarding how substituent positioning affects biological activity. Most reported analogs focus on isomeric variations like 2-bromo-5-methoxypyridin-3-amine (CAS 1043688-99-8) or 5-bromo-3-methoxy-2-methylpyridine (CAS 1150617-80-3), but data for the N-methylated variant is scarce [2] [10]. Additionally, the impact of stereoelectronic effects from simultaneous ortho-bromo and meta-methoxy substitution on reaction kinetics in cross-coupling reactions requires deeper investigation. Current synthetic protocols also lack regiocontrol solutions for preventing demethylation during bromination steps, as observed in methoxypyridine syntheses [4]. Furthermore, exploration of this scaffold against emerging therapeutic targets beyond infectious diseases and CNS disorders—such as oncology or immunology—remains virtually unexplored, representing significant opportunities for medicinal chemistry innovation.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: